molecular formula C13H20N2 B2701589 1-ethyl-N-phenylpiperidin-4-amine CAS No. 229479-52-1

1-ethyl-N-phenylpiperidin-4-amine

Cat. No.: B2701589
CAS No.: 229479-52-1
M. Wt: 204.317
InChI Key: QJCRLBNVZQALIZ-UHFFFAOYSA-N
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Description

1-Ethyl-N-phenylpiperidin-4-amine is a chemical compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features an ethyl group and a phenyl group attached to the nitrogen atom of the piperidine ring

Preparation Methods

The synthesis of 1-ethyl-N-phenylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate reagents. One common method includes the alkylation of N-phenylpiperidin-4-amine with ethyl halides under basic conditions . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and bases like sodium hydride or potassium carbonate. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Ethyl-N-phenylpiperidin-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce secondary amines.

Scientific Research Applications

1-Ethyl-N-phenylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-N-phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring structure allows it to bind to these targets, potentially modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological processes . The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Ethyl-N-phenylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-N-phenylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-2-15-10-8-13(9-11-15)14-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCRLBNVZQALIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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